molecular formula C11H11N3O2 B2602426 3,5-Dimethyl-1-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1245943-35-4

3,5-Dimethyl-1-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid

Cat. No. B2602426
CAS RN: 1245943-35-4
M. Wt: 217.228
InChI Key: FHQBHALODATQSK-UHFFFAOYSA-N
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Description

“3,5-Dimethyl-1-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid” is a heterocyclic compound . It’s part of the pyrazolylpyridazine class of compounds, which are known for their wide spectrum of biological activity .


Synthesis Analysis

The synthesis of this compound involves a targeted approach, creating a number of potentially biologically active derivatives . The synthesis process involves reactions with aryl isocyanate, aryl and alkyl isothiocyanates .


Molecular Structure Analysis

The molecular structure of this compound has been confirmed through various methods such as FTIR, 1H and 13C NMR spectroscopy, and MS . The single crystal structure was ascertained via X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include reactions with hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .

Scientific Research Applications

Functionalization and Synthesis of Derivatives

Yıldırım, Kandemirli, and Demir (2005) explored the functionalization reactions of pyrazole-3-carboxylic acid derivatives, highlighting the synthesis of complex molecules and providing insights into reaction mechanisms through both experimental and theoretical studies Experimental and Theoretical Studies on the Functionalization Reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and Acid Chloride with 2,3-Diaminopyridine.

Corrosion Inhibition

Bouklah, Attayibat, Hammouti, Ramdani, Radi, and Benkaddour (2005) investigated pyridine–pyrazole compounds, including 3,5-dimethyl-1H-pyrazole, for their effectiveness as corrosion inhibitors for steel in a hydrochloric acid solution. Their study highlighted the potential of these compounds in protecting metals against corrosion, contributing to materials science and engineering Pyridine–pyrazole compound as inhibitor for steel in 1 M HCl.

Coordination Polymers and Metal-Organic Frameworks (MOFs)

Zhao, Chu, Gao, Huang, and Qu (2014) prepared a new pyrazole-carboxylate type ligand and employed it to synthesize coordination complexes with nickel, silver, and cadmium. These complexes showcased different structural types and potential applications in catalysis, gas storage, and separation technologies Three coordination polymers of transition metals built using HPPC ligand: Crystal structures and novel topology.

Catalysis and Organic Transformations

Chigorina, Bespalov, and Dotsenko (2019) explored the reactions of 3,5-dimethyl-1-(cyanoacetyl)-1H-pyrazole with various reactants, demonstrating the synthesis of novel cyanoacetamide derivatives. This work illustrates the compound's utility in synthesizing heterocyclic compounds with potential biological activities Synthesis and Cyclizations of N-(Thieno[2,3-b]pyridin-3-yl)cyanoacetamides.

Future Directions

The synthesized compounds based on “3,5-Dimethyl-1-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid” showed a pronounced stimulating effect on plant growth . This suggests potential future directions in the field of agriculture, particularly in the development of new plant growth stimulants.

properties

IUPAC Name

3,5-dimethyl-1-pyridin-3-ylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-7-10(11(15)16)8(2)14(13-7)9-4-3-5-12-6-9/h3-6H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHQBHALODATQSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CN=CC=C2)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethyl-1-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid

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